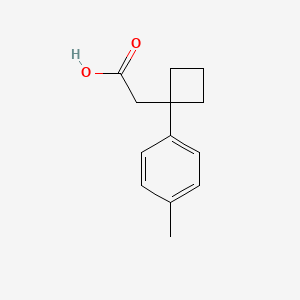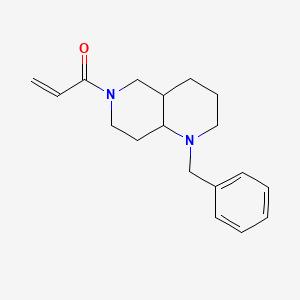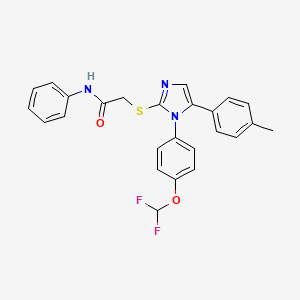
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a chemical compound with the CAS Number: 1420808-77-0. It has a molecular weight of 213.71 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride . The InChI code is 1S/C10H15N3.ClH/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.71 .Applications De Recherche Scientifique
Flow Chemistry
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is utilized in flow chemistry to streamline the synthesis of complex molecules. This technique offers advantages such as improved safety profiles, reduced reaction times, and minimized waste, making it a greener alternative to traditional batch processes .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for creating novel therapeutic agents. Its structure is pivotal in the design of drugs with potential anti-fibrotic activities, which could lead to treatments for diseases like fibrosis .
Green Chemistry
The compound’s role in green chemistry is significant due to its involvement in reactions that aim for a high degree of selectivity and yield while minimizing harmful byproducts. It’s part of a movement towards more sustainable and environmentally friendly chemical practices .
Anti-Fibrosis Research
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride has shown promise in anti-fibrosis research. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the expression of collagen, which is a key factor in the development of fibrotic diseases .
Chemical Biology
In chemical biology, this compound is explored for its biological activity and potential as a selective α2-adrenergic receptor antagonist. Such properties are valuable for understanding cellular mechanisms and developing new pharmacological tools .
Fungicidal Activity
Research into the fungicidal activity of compounds derived from 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is ongoing. These studies aim to develop new agents that can effectively combat fungal infections, which are a significant concern in both agriculture and medicine .
Safety and Hazards
Mécanisme D'action
Mode of Action
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride acts as a selective antagonist at the α2-adrenoceptor . By binding to these receptors, it prevents the action of endogenous agonists (like norepinephrine), thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The antagonistic action of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride on α2-adrenoceptors disrupts the normal adrenergic signaling pathway. This disruption can lead to an increase in the release of norepinephrine and a subsequent enhancement of sympathetic activity .
Pharmacokinetics
Like other piperazine derivatives, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Action Environment
The action, efficacy, and stability of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with α2-adrenoceptors, and individual patient factors such as age, health status, and genetic makeup .
Propriétés
IUPAC Name |
2-methyl-1-pyridin-2-ylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMYEYWTOOXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride | |
CAS RN |
1420808-77-0 |
Source


|
| Record name | 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)

![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
